Product packaging for alpha-(beta-Alanyl)hypusine(Cat. No.:CAS No. 133083-20-2)

alpha-(beta-Alanyl)hypusine

Cat. No.: B165366
CAS No.: 133083-20-2
M. Wt: 304.39 g/mol
InChI Key: UOPGBIUNENFSGR-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-(beta-Alanyl)hypusine is a hypusine-containing dipeptide of significant interest in biochemical research. It is structurally related to hypusine [Nε-(4-amino-2-hydroxybutyl)lysine], a unique amino acid formed through a critical post-translational modification of the eukaryotic translation factor 5A (eIF5A) . The hypusine modification is essential for eIF5A activity, a factor that promotes global translation elongation by facilitating ribosome stalling at problematic amino acid sequences like polyproline tracts and also aids in translation termination . This specific dipeptide, α-(β-alanine)hypusine, has been identified in mammalian tissues, including bovine brain . Research into this compound and the hypusine pathway provides vital insights into fundamental cellular processes. Because the hypusine modification is absolutely required for eukaryotic cell proliferation and animal development , it is a focus of studies in areas such as neurodevelopment , cancer biology , and infectious diseases . Recent genetic findings have directly linked mutations in the hypusine synthesis pathway, including the EIF5A, DHPS, and DOHH genes, to human neurodevelopmental disorders characterized by intellectual disability, developmental delay, and seizures . Consequently, this compound serves as a valuable reference standard and investigative tool for researchers exploring translation regulation, cell growth, and the molecular basis of certain neurological conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N4O4 B165366 alpha-(beta-Alanyl)hypusine CAS No. 133083-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133083-20-2

Molecular Formula

C13H28N4O4

Molecular Weight

304.39 g/mol

IUPAC Name

(2R)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]-2-(3-aminopropanoylamino)hexanoic acid

InChI

InChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1

InChI Key

UOPGBIUNENFSGR-GHMZBOCLSA-N

SMILES

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN

Isomeric SMILES

C(CCNC[C@@H](CCN)O)C[C@H](C(=O)O)NC(=O)CCN

Canonical SMILES

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN

Other CAS No.

133083-20-2

Synonyms

alpha-(beta-alanyl)hypusine

Origin of Product

United States

Characterization and Metabolic Context of Alpha Beta Alanyl Hypusine

Discovery and Isolation of alpha-(beta-Alanyl)hypusine from Biological Systems

The dipeptide this compound was first identified and isolated from bovine brain extracts. nih.gov Its discovery was part of ongoing research into the metabolism of hypusine, an unusual amino acid formed by the post-translational modification of a specific lysine (B10760008) residue within the eIF5A protein. nih.govwikipedia.org The isolation from a complex biological matrix like the brain was accomplished using high-performance liquid chromatography (HPLC) techniques, which allowed for the separation and identification of this specific hypusine-containing dipeptide. nih.gov This finding indicated that free hypusine, likely released from protein degradation, could be further metabolized into more complex molecules. nih.govresearchgate.net

Structural Elucidation of the this compound Dipeptide

The structure of this compound is that of a dipeptide, as established during its initial identification. nih.gov It is composed of two amino acid residues linked by a peptide bond:

beta-Alanine (B559535): A naturally occurring beta-amino acid.

Hypusine: An unusual amino acid derived from lysine and spermidine (B129725). nih.gov The full chemical name for hypusine is Nε-(4-amino-2-hydroxybutyl)-lysine. researchgate.netresearchgate.net

The linkage is between the carboxyl group of beta-alanine and the alpha-amino group of the lysine backbone of hypusine. This was determined through analytical methods including HPLC with derivatization techniques, which are standard for identifying amino acids and peptides. nih.gov

Table 1: Structural Components of this compound

Component Chemical Formula Molar Mass (g/mol)
beta-Alanine C₃H₇NO₂ 89.09
Hypusine C₁₀H₂₃N₃O₃ 233.312
This compound C₁₃H₂₈N₄O₄ 304.39

Hypothesized Biogenesis and Metabolic Fate of this compound

The metabolic pathways leading to the formation and potential breakdown of this compound are not yet fully characterized and remain an area of active investigation. The current understanding is based on the known metabolism of its constituent parts, particularly hypusine.

It is hypothesized that this compound is synthesized from free hypusine. researchgate.net This proposed pathway involves an enzymatic reaction where beta-alanine is covalently bonded to a free hypusine molecule. However, the specific enzyme or enzymes that catalyze this dipeptide formation have not yet been identified. researchgate.netresearchgate.net This reaction is thought to be a mechanism for metabolizing or sequestering free hypusine within the cell. researchgate.net

The availability of free hypusine is a prerequisite for the formation of the dipeptide. Hypusine exists almost exclusively as a post-translational modification on the eukaryotic initiation factor 5A (eIF5A), where it is essential for the protein's activity in translation elongation and termination. mdpi.comnih.govmdpi.com Free hypusine does not appear to be synthesized independently but is instead released into the cellular pool as a product of the proteolytic degradation of the mature, hypusinated eIF5A protein. researchgate.netresearchgate.netmdpi.com Therefore, the biogenesis of this compound is directly linked to the turnover and degradation of the eIF5A protein. researchgate.net

Enzymatic Machinery of Hypusination: Deoxyhypusine Synthase and Deoxyhypusine Hydroxylase

Deoxyhypusine (B1670255) Synthase (DHS) in the Initial Step of Hypusine Biosynthesis

Deoxyhypusine synthase (DHS) catalyzes the first and rate-limiting step in hypusine biosynthesis. mdpi.comresearchgate.net This enzyme facilitates the transfer of the 4-aminobutyl moiety from the polyamine spermidine (B129725) to a specific lysine (B10760008) residue of the eIF5A precursor protein, resulting in the formation of a deoxyhypusine residue. mdpi.comnih.gov This modification is exclusive to eIF5A, highlighting the remarkable specificity of the enzyme. mdpi.comnih.gov

Substrate Specificity and Catalytic Mechanism

The catalytic action of DHS is highly specific for its substrates: the eIF5A precursor and spermidine. mdpi.comnih.gov The enzyme does not act on free lysine or short peptides containing the target lysine, indicating that a significant portion of the eIF5A protein structure is necessary for recognition. nih.gov While spermidine is the primary substrate, studies have shown that other polyamines like spermine (B22157) and putrescine can bind to the active site of DHS, though only spermidine serves as an efficient substrate. mdpi.com Spermine, for instance, activates DHS to a much lesser extent than spermidine. mdpi.com

The reaction mechanism of DHS is a complex, two-stage process. nih.gov Initially, spermidine undergoes NAD+-dependent dehydrogenation to form an enzyme-butylimine intermediate and enzyme-bound NADH. nih.gov Subsequently, the butylimine group is transferred from the enzyme to the ε-amino group of the specific lysine residue on the eIF5A precursor. plos.org This is followed by the reduction of the eIF5A-butylimine intermediate by the bound NADH to form the deoxyhypusine residue and regenerate NAD+. nih.govplos.org A key catalytic residue, Lys329 in human DHS, is essential for this process. uniprot.org

Coenzyme Requirements for DHPS Activity

The catalytic activity of deoxyhypusine synthase is strictly dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comgenecards.org NAD+ is essential for the initial dehydrogenation of spermidine, which is the first step in the formation of the deoxyhypusine residue. nih.govplos.org Studies have shown that mutations in the NAD+ binding site significantly reduce or abolish enzyme activity, underscoring the critical role of this coenzyme. nih.gov For instance, mutations of residues such as Asp-342, Asp-313, and Asp-238 in human DHS lead to a dramatic decrease in NAD+ binding. nih.gov Interestingly, the binding of spermidine to the enzyme is also dependent on the presence of NAD+. nih.gov

Structural Biology and Active Site Analysis of DHPS

Human DHS is a homotetrameric enzyme, with each of the four identical subunits containing a nucleotide-binding Rossmann fold. mdpi.comnih.gov The enzyme possesses four active sites, located at the interfaces between the subunits. nih.gov The crystal structure of human DHS reveals a deep tunnel leading to each active site. nih.gov

A distinctive feature of the DHS structure is a "ball-and-chain" motif, which, under certain conditions, can block the entrance to the active site. nih.govnih.gov However, at a pH optimal for enzymatic activity, this motif appears to be flexible and does not obstruct the active site entrance. nih.gov The active site itself is a cavity where both the coenzyme NAD+ and the substrate spermidine bind. mdpi.comnih.gov Specific amino acid residues are crucial for binding these molecules. For spermidine binding, residues such as Asp-243, Trp-327, His-288, Asp-316, and Glu-323 have been identified as critical. nih.gov The binding of NAD+ involves interactions with a different set of residues, including Asp-342, Asp-313, and Asp-238. nih.gov

Table 1: Key Amino Acid Residues in Human Deoxyhypusine Synthase

Residue Function Consequence of Mutation to Alanine Reference
Spermidine Binding Site
Asp-243 Spermidine Binding Almost complete loss of spermidine binding and enzyme activity nih.gov
Trp-327 Spermidine Binding Almost complete loss of spermidine binding and enzyme activity nih.gov
His-288 Spermidine & NAD+ Binding Almost complete loss of spermidine binding and enzyme activity; deficient NAD+ binding nih.gov
Asp-316 Spermidine Binding Almost complete loss of spermidine binding and enzyme activity nih.gov
Glu-323 Spermidine Binding Almost complete loss of spermidine binding and enzyme activity nih.gov
Tyr-305 Spermidine Binding Partial binding and activity nih.gov
NAD+ Binding Site
Asp-342 NAD+ Binding Lowest binding of NAD+ nih.gov
Asp-313 NAD+ Binding Lowest binding of NAD+ nih.gov
Asp-238 NAD+ Binding Lowest binding of NAD+ nih.gov
Glu-137 NAD+ & Spermidine Binding Normal NAD+ binding, but no spermidine binding nih.gov
Catalytic Residue
Lys-329 Catalysis Required for deoxyhypusine synthesis uniprot.org

Deoxyhypusine Hydroxylase (DOHH) in the Terminal Step of Hypusine Biosynthesis

Deoxyhypusine hydroxylase (DOHH) is the enzyme responsible for the final step in hypusine biosynthesis. nih.govnih.gov It catalyzes the hydroxylation of the deoxyhypusine residue on the eIF5A intermediate to form the mature hypusine residue. nih.govresearchgate.net This completes the post-translational modification of eIF5A, rendering it fully active. researchgate.net

Substrate Specificity and Hydroxylation Mechanism

DOHH exhibits strict substrate specificity, acting exclusively on the deoxyhypusine-containing eIF5A protein. nih.govresearchgate.net It does not recognize or act upon the unmodified eIF5A precursor (containing lysine) or short peptides. nih.gov The enzyme specifically hydroxylates the C2 position of the 4-aminobutyl side chain of the deoxyhypusine residue. researchgate.net Research has shown that a significant portion of the eIF5A protein (amino acids 20-90) is required for effective recognition and hydroxylation by DOHH. nih.gov

The hydroxylation reaction is carried out by a non-heme diiron center within the enzyme that activates molecular oxygen. wiley.compnas.org The reaction involves the formation of a stable (μ-1,2-peroxo)diiron(III) intermediate when the reduced enzyme reacts with O2. pnas.org The binding of the eIF5A substrate is thought to trigger a conformational change in DOHH that activates this peroxo intermediate to carry out the hydroxylation. pnas.org

Cofactor Dependencies of DOHH

The catalytic activity of DOHH is dependent on the presence of iron. nih.govnih.gov The enzyme is a non-heme diiron metalloenzyme, containing two iron atoms at its active site. nih.govwiley.com These iron ions are essential for catalysis, and the enzyme's activity can be restored to the inactive apoenzyme (metal-free form) only by the addition of Fe(II). nih.govnih.gov Other divalent metal ions such as Cd2+, Co2+, Cr2+, Cu2+, Mg2+, Mn2+, Ni2+, and Zn2+ cannot substitute for Fe(II). nih.gov

The iron ions are coordinated by strictly conserved histidine and glutamic acid residues within the enzyme's structure, specifically within four His-Glu motifs. nih.govnih.gov Site-directed mutagenesis studies have demonstrated that substitution of any of the amino acids in these motifs abolishes enzyme activity and, in most cases, severely reduces the iron content of the enzyme. nih.gov This highlights the critical role of these residues in coordinating the diiron center essential for the hydroxylase activity of DOHH. nih.gov The iron chaperones PCBP1 and PCBP2 have been shown to be involved in the metallation of DOHH in cells. pnas.org

Table 2: Cofactor and Substrate Specificity of Deoxyhypusine Hydroxylase

Component Specificity/Requirement Role Reference
Substrate Deoxyhypusine-containing eIF5A The sole protein substrate for hydroxylation. nih.govresearchgate.net
A large portion of eIF5A (aa 20-90) is required for recognition. Ensures specificity of the modification. nih.gov
Cofactor Fe(II) Essential metal cofactor for catalytic activity. nih.govnih.gov
Two Fe(II) ions per molecule (diiron center). Forms the core of the oxygen-activating site. nih.govwiley.com
Molecular Oxygen (O2) Reacts with the reduced diiron center to form a peroxo intermediate. pnas.org
Coordinating Residues Conserved His-Glu motifs Coordinate the diiron center. nih.govnih.gov

Structural Biology and Mechanistic Insights of DOHH

Deoxyhypusine hydroxylase (DOHH) is a non-heme diiron enzyme that catalyzes the final, irreversible step in hypusine biosynthesis. pnas.orgnih.gov Its structure is characterized by eight tandem helical hairpins, known as HEAT repeats, which form a symmetrical dyad. nih.govsemanticscholar.org

Key Structural and Mechanistic Features of Human DOHH:

FeatureDescriptionReference(s)
Enzyme Class Oxidoreductase, specifically a non-heme diiron oxygenase. pnas.orgnih.govwikipedia.org
Structure Composed of eight HEAT-repeats forming a symmetrical structure with two domains (N- and C-terminal). nih.govsemanticscholar.org
Active Site Contains a diiron center coordinated by conserved histidine and glutamate (B1630785) residues. pnas.orgnih.govplos.org
Mechanism Activates molecular oxygen to hydroxylate the deoxyhypusine residue on eIF5A. pnas.org The reaction involves the formation of a long-lived peroxo-diiron(III) intermediate. rcsb.org
Iron Requirement The enzyme's activity is dependent on the presence of Fe(II). nih.gov The active holoenzyme contains two moles of iron per mole of DOHH. nih.govsemanticscholar.org

This table provides a summary of the key structural and mechanistic features of human deoxyhypusine hydroxylase (DOHH), an essential enzyme in the hypusination pathway.

The crystal structure of human DOHH has been resolved, providing detailed insights into its active site and the coordination of the diiron center. rcsb.orgresearchgate.net The enzyme contains four strictly conserved His-Glu pairs, two on each half of the symmetrical structure, which are critical for iron binding and catalysis. nih.govsemanticscholar.org The structure of the peroxo-diiron(III) intermediate has also been characterized, revealing a μ-1,2-peroxo-diiron(III) species at the active site. rcsb.org This intermediate is notably stable, with a lifetime several orders of magnitude longer than those of similar intermediates in other diiron enzymes. rcsb.org

Evolutionary Perspectives on Hypusination Enzymes Across Biological Kingdoms

The hypusination pathway and the enzymes involved, DHS and DOHH, are highly conserved throughout eukaryotes, from yeast to humans, highlighting their fundamental importance for cellular function. nih.govnih.gov This conservation suggests that the eIF5A protein and its hypusine modification have been maintained throughout evolution to perform a critical cellular role. nih.gov

While DHS and DOHH are encoded by single genes in most eukaryotes, the eIF5A protein itself is often encoded by a small multigene family. mdpi.com The enzymes exhibit remarkable specificity for their substrate, eIF5A. nih.gov

In archaea, a similar modification pathway exists for the archaeal initiation factor 5A (aIF5A). nih.gov Recent structural studies of deoxyhypusination complexes from different organisms have revealed both conserved elements in the active site and significant differences in their stoichiometry and regulatory mechanisms, highlighting evolutionary adaptations across the domains of life. nih.gov

Some organisms, like the protozoan parasite Entamoeba histolytica, possess two isoforms of DHS that appear to have both catalytic and regulatory roles. nih.gov However, a DOHH homolog has not yet been identified in this organism. nih.gov In plants, hypusination is also essential, and the enzymes are strongly conserved. nih.govmdpi.com The study of these enzymes in different species, such as the malaria parasite Plasmodium vivax, provides insights into their unique features and potential as therapeutic targets. plos.org

Identification and Characterization of Novel or Bifunctional Hypusination Enzymes

While the two-step hypusination process involving separate DHS and DOHH enzymes is the standard in eukaryotes, research has identified exceptions. A notable discovery is the bifunctional deoxyhypusine synthase/hydroxylase from Trichomonas vaginalis (TvDHS). iucr.orgnih.gov This single enzyme is capable of both forming the deoxyhypusine intermediate and subsequently hydroxylating it to produce the final hypusine residue. iucr.orgnih.gov

Structural and biochemical studies of TvDHS have revealed a putative additional active site responsible for the hydroxylase activity. iucr.org This bifunctional enzyme also exhibits a broader substrate specificity for polyamines compared to its human counterpart. iucr.org

The existence of such bifunctional enzymes provides a fascinating glimpse into the evolutionary diversity of this essential post-translational modification pathway. Further research into these novel enzymes can enhance our understanding of the intricacies of hypusination and may open new avenues for therapeutic intervention. iucr.org

Regulatory Mechanisms Governing Hypusination and Eif5a Function

Interplay with Polyamine Metabolic Pathways and Substrate Availability

The synthesis of alpha-(beta-alanyl)hypusine is intrinsically linked to the polyamine metabolic pathway, as the polyamine spermidine (B129725) serves as the sole precursor for the aminobutyl moiety that is transferred to a specific lysine (B10760008) residue on the eIF5A precursor. nih.govmdpi.com This enzymatic reaction is the first and rate-limiting step in the two-step hypusination process and is catalyzed by deoxyhypusine (B1670255) synthase (DHS). mdpi.commaayanlab.cloud

The availability of spermidine is therefore a critical determinant of the rate of hypusination. Cellular polyamine levels are tightly controlled through the coordinated action of biosynthetic and catabolic enzymes. Ornithine decarboxylase (ODC) is a key rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine, which is subsequently converted to spermidine. nih.govjci.org Factors that upregulate ODC expression or activity can lead to increased spermidine pools, thereby promoting eIF5A hypusination. Conversely, depletion of spermidine, either through inhibition of its synthesis or by enhanced catabolism, can significantly reduce the levels of hypusinated eIF5A, leading to a decline in its activity. nih.govresearchgate.net For instance, the use of difluoromethylornithine (DFMO), an inhibitor of ODC, has been shown to decrease spermidine levels and consequently inhibit eIF5A hypusination. portlandpress.com

Age-related declines in spermidine levels have been linked to reduced eIF5A hypusination, which in turn can lead to impaired autophagy and contribute to cellular senescence, particularly in immune cells like B cells. nih.govgenecards.org Supplementation with spermidine has been shown to restore eIF5A hypusination and reverse some of these age-related functional declines. nih.govgenecards.org This highlights the direct and crucial role of polyamine substrate availability in modulating the hypusination status of eIF5A and its downstream biological effects.

Other Post-Translational Modifications of eIF5A Influencing Hypusination or Activity

Beyond hypusination, eIF5A is subject to other post-translational modifications (PTMs) that can influence its function, localization, and interplay with the hypusination pathway. These modifications, including acetylation, phosphorylation, and ubiquitylation, add another layer of complexity to the regulation of eIF5A activity. plos.orgfrontiersin.org

Acetylation and its Regulatory Impact on eIF5A Localization and Function

Acetylation of eIF5A has emerged as a key regulatory mechanism that can influence its subcellular localization and functional activity. nih.gov The non-hypusinated form of eIF5A can be acetylated by the p300/CBP-associated factor (PCAF). portlandpress.comnih.gov This acetylation event has been linked to the translocation of eIF5A into the nucleus, where it is considered to be in an inactive state. portlandpress.comnih.govnih.gov The process is reversible, with deacetylases such as HDAC6 and SIRT2 capable of removing the acetyl group, leading to the protein's return to the cytoplasm. nih.govoup.com

Interestingly, there appears to be a mutually exclusive relationship between acetylation and hypusination, with acetylation occurring on the unmodified lysine residue that is the target for hypusination. mdpi.com Treatment with inhibitors of hypusination has been shown to increase the levels of acetylated eIF5A and promote its nuclear accumulation. nih.gov Furthermore, a distinct acetylation event can occur on the hypusine residue itself, catalyzed by spermidine/spermine (B22157) N1-acetyltransferase 1 (SSAT1). nih.gov This modification inactivates eIF5A, likely by neutralizing the positive charge of the hypusine side chain, which is critical for its interaction with the ribosome. nih.gov

Phosphorylation and Ubiquitylation of eIF5A

Phosphorylation is another post-translational modification that can regulate eIF5A function. plos.orgfrontiersin.org In maize, eIF5A is phosphorylated at Serine 2 by casein kinase 2 (CK2). nih.govnih.gov This phosphorylation event appears to play a role in the nuclear sequestration of eIF5A, as a phosphomimetic mutant of eIF5A showed increased nuclear localization. nih.govnih.gov This suggests that phosphorylation can modulate the nucleocytoplasmic shuttling of eIF5A, thereby influencing its availability for hypusination and its function in cytoplasmic translation. nih.govnih.gov

Ubiquitylation of eIF5A has also been reported, although the specific enzymes and functional consequences are less well characterized compared to acetylation and phosphorylation. plos.orgfrontiersin.org This modification typically targets proteins for degradation by the proteasome, suggesting that ubiquitylation could be a mechanism to control the cellular levels of eIF5A.

ModificationEnzyme(s)Residue(s) ModifiedFunctional Impact
AcetylationPCAF (writer), HDAC6/SIRT2 (erasers)Lysine-47 (in eIF5A2)Promotes nuclear localization, inactivates eIF5A. nih.govoup.com
AcetylationSSAT1Hypusine/DeoxyhypusineInactivates eIF5A by neutralizing the positive charge of the hypusine side chain. nih.gov
PhosphorylationCasein Kinase 2 (CK2)Serine-2 (in maize)Promotes nuclear sequestration, potentially regulating nucleocytoplasmic shuttling. nih.govnih.gov
UbiquitylationNot fully characterizedNot fully characterizedLikely regulates eIF5A protein stability and turnover. plos.orgfrontiersin.org

Transcriptional and Translational Control of Genes Encoding eIF5A and Hypusination Enzymes

The expression of eIF5A and the hypusination enzymes, DHS and deoxyhypusine hydroxylase (DOHH), is subject to both transcriptional and translational control, ensuring that their levels are appropriately maintained to meet cellular demands. nih.gov

The EIF5A1 gene, which encodes the ubiquitous eIF5A1 isoform, contains binding sites for transcription factors such as NF-κB and a putative p53 binding site. researchgate.net The EIF5A2 gene, which is expressed in a more tissue-specific manner and is often upregulated in cancer, has been shown to be regulated by transcription factors like Gli1 and HIF1α. researchgate.net In bladder cancer, the transcription factor TEAD4 has been identified as a regulator of EIF5A1 expression. nih.gov The oncogene MYC can also induce the transcription of the enzymes of the polyamine-hypusine circuit, leading to elevated levels of hypusinated eIF5A in certain cancers. nih.gov

The DHPS gene promoter contains binding sites for a number of transcription factors, including p53, NF-1, and GATA-1, suggesting that its expression can be modulated by various signaling pathways. genecards.org The DOHH gene is also subject to regulatory control. For instance, in prostate cancer cells, the expression of DOHH is regulated at the post-transcriptional level by microRNAs, specifically miR-331-3p and miR-642-5p, which bind to the 3'-untranslated region of the DOHH mRNA and inhibit its translation. nih.gov

In some organisms, the expression of different eIF5A isoforms can be compensatory. For example, in Entamoeba histolytica, silencing of the constitutively expressed EheIF5A2 gene leads to an upregulation of the EheIF5A1 gene, suggesting a mechanism to maintain sufficient levels of functional eIF5A. plos.org

GeneRegulatorType of RegulationCellular Context/Effect
EIF5A1NF-κBTranscriptionalBinding site in the promoter region. researchgate.net
EIF5A1p53Transcriptional (putative)Putative binding site in the first intron. researchgate.net
EIF5A1TEAD4TranscriptionalRegulates EIF5A1 expression in bladder cancer. nih.gov
EIF5A2Gli1, HIF1αTranscriptionalBinding sites in the promoter region. researchgate.net
DHPSp53, NF-1, GATA-1TranscriptionalBinding sites in the promoter region. genecards.org
DOHHmiR-331-3p, miR-642-5pPost-transcriptional (inhibition)Regulate DOHH expression in prostate cancer cells. nih.gov
Polyamine-hypusine circuit enzymesMYCTranscriptional (induction)Elevated hypusinated eIF5A in MYC-driven lymphomas. nih.gov

Cellular Signaling Pathways Modulating Hypusination Status

A variety of cellular signaling pathways converge on the hypusination machinery to modulate the activity of eIF5A in response to extracellular and intracellular signals. These pathways can influence the expression of the hypusination enzymes, the availability of the spermidine substrate, or the post-translational modifications of eIF5A itself.

The mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth and metabolism, has been shown to influence eIF5A hypusination. cancerbiomed.org In yeast, TOR signaling regulates the expression of eIF5A isoforms. cancerbiomed.org In human hematopoietic progenitors, mTOR activity is linked to arginine-derived polyamine biosynthesis and subsequent eIF5A hypusination. ashpublications.org

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key player in inflammation and immunity, can also modulate hypusination. nih.gov NF-κB can regulate the transcription of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, thereby influencing spermidine availability for hypusination. nih.gov In macrophages, DHPS-mediated hypusination is important for the production of proteins that promote NF-κB signaling. cancerbiomed.orgcancerbiomed.org

The p53 tumor suppressor pathway has a complex interplay with eIF5A hypusination. Under certain stress conditions, such as UV irradiation, hypusinated eIF5A is required for the efficient translation of p53 mRNA. nih.govnih.gov Conversely, activation of p53 during cellular senescence can stimulate the hypusination of eIF5A by transcriptionally upregulating genes in the polyamine pathway. nih.govresearchgate.net

Hypoxia signaling also intersects with the hypusination pathway. The master transcriptional regulator of the cellular response to hypoxia, HIF-1α (hypoxia-inducible factor 1-alpha), has been shown to be dependent on hypusinated eIF5A for its expression. mdpi.comportlandpress.com Inhibition of eIF5A hypusination can induce a metabolic shift towards glycolysis and confer resistance to anoxia, highlighting a role for this pathway in cellular adaptation to low oxygen conditions. nih.govnih.gov

Signaling PathwayEffect on Hypusination/eIF5A FunctionMechanism
mTORModulates eIF5A hypusinationRegulates expression of eIF5A isoforms and is linked to polyamine biosynthesis. cancerbiomed.orgashpublications.org
NF-κBModulates hypusinationCan regulate the transcription of ODC, influencing spermidine availability. Hypusinated eIF5A can also promote NF-κB signaling. cancerbiomed.orgnih.govcancerbiomed.org
p53Interacts with eIF5A hypusinationHypusinated eIF5A is required for efficient p53 translation under stress. Activated p53 can stimulate hypusination by upregulating the polyamine pathway. nih.govnih.govresearchgate.net
HypoxiaInfluences eIF5A-dependent processesHypusinated eIF5A is required for the expression of HIF-1α. Inhibition of hypusination can induce a metabolic shift and resistance to anoxia. mdpi.comportlandpress.comnih.govnih.gov

Molecular and Cellular Roles of Hypusinated Eif5a in Biological Processes

Mechanisms of eIF5A in Translational Control

Initially identified as a translation initiation factor, subsequent research has revealed that the primary function of eIF5AHyp is in translation elongation, with significant roles also in initiation and termination. mdpi.comportlandpress.comresearchgate.netnih.govencyclopedia.pub It acts as a specialized translation factor that resolves ribosome stalling at specific amino acid sequences that can otherwise hinder the progression of protein synthesis. researchgate.netmdpi.com

The most well-characterized function of eIF5AHyp is to alleviate ribosome stalling during the elongation phase of translation. researchgate.netnih.gov Ribosomes can pause or stall when encountering certain peptide motifs that are poor substrates for peptidyl-tRNA transfer. researchgate.netresearchgate.net Early studies identified stretches of consecutive proline residues (polyproline motifs) as major sites of eIF5A-dependent ribosome rescue. researchgate.netoup.combiologists.com

However, ribosome profiling studies have expanded this role significantly, demonstrating that eIF5A's function is not limited to polyproline tracts. researchgate.netnih.gov Depletion of eIF5A leads to ribosome pausing at a wide variety of tripeptide sequences, particularly those combining proline, glycine, and charged amino acids. researchgate.netresearchgate.netbiologists.com Ribosome profiling in human cells where EIF5A or DOHH were knocked out confirmed enhanced pausing at proline-proline (PP) and proline-glycine (PG) dipeptides. nih.gov Motif analysis of paused ribosomes in these cells identified enrichment of specific amino acids in the E, P, and A sites of the ribosome. researchgate.net

Hypusinated eIF5A binds to the E-site of the stalled ribosome, where its hypusine residue is positioned to interact with the peptidyl-tRNA at the P-site. researchgate.netbiologists.com This interaction is thought to stabilize the tRNA and correctly orient it within the peptidyl transferase center, thereby facilitating the formation of a peptide bond with the aminoacyl-tRNA in the A-site and resolving the stall. biologists.comresearchgate.net This mechanism ensures the efficient synthesis of proteins containing these otherwise difficult-to-translate sequences. nih.gov

Table 1: Examples of Peptide Motifs Requiring eIF5A for Efficient Translation

Motif TypeDescriptionKey Research FindingReference
Polyproline (e.g., PPP)Stretches of three or more consecutive proline residues.eIF5A is essential for relieving ribosome stalling at polyproline motifs. researchgate.netoup.combiologists.com
Proline-Glycine CombinationsTripeptides containing combinations of proline and glycine.Ribosome profiling shows stalling at these motifs in eIF5A-depleted cells. researchgate.netbiologists.com
Proline and Charged Amino AcidsCombinations of proline with basic or acidic amino acids.These combinations increase pausing, which is alleviated by eIF5A. researchgate.netoup.com
Proline-Aspartic Acid (PD)A specific dipeptide motif identified as a strong pausing site.Highly enriched among stall motifs in human cells lacking functional eIF5A. nih.gov

While its role in elongation is prominent, eIF5AHyp also contributes to the initiation and termination stages of translation. researchgate.netmdpi.combohrium.com Although it is no longer considered a canonical initiation factor, it influences start codon selection. portlandpress.com By preventing ribosome pausing at stall sites within the coding sequence, eIF5AHyp helps maintain the fidelity of translation initiation. nih.gov In its absence, ribosome queuing upstream of a stall site can sterically block the canonical start codon, leading to increased use of alternative, upstream initiation codons. portlandpress.comnih.gov

Furthermore, multiple studies have demonstrated a critical function for eIF5AHyp in translation termination. portlandpress.comresearchgate.netnih.gov Depletion of eIF5A in yeast and human cells results in the accumulation of ribosomes at stop codons and within the 3' untranslated regions (3' UTRs) of mRNAs, indicating a global defect in termination. portlandpress.comresearchgate.netnih.gov In vitro experiments have shown that the addition of eIF5AHyp can increase the rate of peptidyl-tRNA hydrolysis by the release factor eRF1 by more than 17-fold, directly facilitating the release of the completed polypeptide chain. researchgate.netnih.gov

Facilitation of Translation Elongation and Ribosome Pausing Resolution

Subcellular Distribution and Compartmentalized Functions of Hypusinated eIF5A

The function of eIF5A is closely linked to its location within the cell. portlandpress.com While predominantly found in the cytoplasm, which is consistent with its primary role in protein synthesis, eIF5A has also been detected in the nucleus, mitochondria, and associated with the endoplasmic reticulum (ER). portlandpress.comnih.govmdpi.com

Immunofluorescent staining and studies using green fluorescent protein (GFP) tagging show eIF5A is present in both the cytoplasm and the nucleus. nih.govrutgers.edu Evidence suggests that eIF5A enters the nucleus via passive diffusion. nih.govrutgers.edu While its nuclear function is less clear, it has been proposed to be involved in the nuclear export of specific mRNAs. portlandpress.commdpi.com The balance between cytoplasmic and nuclear localization may be regulated by other post-translational modifications, such as acetylation, which can promote nuclear accumulation. portlandpress.comresearchgate.net

eIF5A's presence at the ER is linked to the synthesis of secreted and membrane proteins. portlandpress.com It appears to facilitate the co-translational translocation of some proteins, like collagen, into the ER. encyclopedia.pubbiologists.com Depletion of eIF5A can lead to the accumulation of unfolded proteins and induce ER stress. portlandpress.combiologists.com

Recent studies have also identified eIF5A in mitochondria, where it is implicated in regulating the synthesis of mitochondrial proteins. researchgate.netportlandpress.com Depletion of eIF5A in yeast was found to reduce the translation of proteins involved in the TCA cycle and oxidative phosphorylation. researchgate.net

Table 2: Subcellular Localization and Function of Hypusinated eIF5A

LocationAssociated FunctionReference
CytoplasmPrimary site of action in translation elongation and termination. portlandpress.comnih.gov
NucleusProposed role in the nucleocytoplasmic transport of specific mRNAs. portlandpress.commdpi.com
Endoplasmic Reticulum (ER)Facilitates co-translational translocation of proteins (e.g., collagen) into the ER. portlandpress.combiologists.commdpi.com
MitochondriaRegulates synthesis of mitochondrial proteins involved in respiration. researchgate.netportlandpress.com

Linkages to Fundamental Cellular Physiology

Through its fine-tuning of the synthesis of specific proteins, eIF5AHyp is intrinsically linked to fundamental cellular processes, including cell proliferation, growth, and autophagy. nih.govresearchgate.net

The hypusination of eIF5A is essential for cell proliferation and viability. nih.govmdpi.com Gene disruption studies in yeast and other eukaryotes have confirmed that eIF5A and the enzymes of the hypusination pathway are indispensable for cell growth. nih.govbohrium.com Consequently, inhibitors of DHS and DOHH have strong anti-proliferative effects. nih.govmdpi.com

Overexpression of eIF5A is frequently observed in various types of cancer and is often correlated with poor prognosis. mdpi.comportlandpress.comcancerbiomed.org In pancreatic ductal adenocarcinoma (PDAC), for example, increased eIF5A levels promote cell proliferation and tumor formation. mdpi.com This effect is mediated, at least in part, by eIF5AHyp controlling the translation of the nonreceptor tyrosine kinase PEAK1, a protein involved in cell growth signaling. mdpi.com Similarly, the oncogenic signaling pathway YAP/TAZ has been shown to drive cell proliferation by increasing polyamine synthesis, which in turn promotes eIF5A hypusination and the subsequent translation of the histone demethylase LSD1. merckmillipore.com

Recent evidence has established a clear role for eIF5AHyp in the regulation of autophagy, a fundamental cellular recycling process. mdpi.comportlandpress.com This regulation occurs at the level of translation, where eIF5AHyp is required for the efficient synthesis of key autophagy-related proteins that contain stalling-prone motifs. researchgate.netnih.gov

One critical target is Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy. researchgate.netnih.gov The mRNA for TFEB contains a polyproline motif, and its efficient translation is dependent on hypusinated eIF5A. nih.gov Inhibition of eIF5A hypusination leads to reduced TFEB protein levels, impaired autophagy, and has been linked to B cell senescence. nih.gov

Another key autophagy protein regulated by eIF5A is ATG3, an E2-like enzyme essential for the conjugation of LC3B to phosphatidylethanolamine, a crucial step in autophagosome maturation. researchgate.netnih.gov The ATG3 protein contains an amino acid motif that causes translational dependency on eIF5A. nih.gov Depletion of eIF5A or inhibition of its hypusination impairs ATG3 synthesis, leading to reduced LC3B lipidation and a blockage in autophagosome formation. nih.gov

Intersections with Mitochondrial Homeostasis and Integrated Stress Response

The integrity of mitochondrial function is paramount for cellular health, and its disruption triggers stress signaling pathways, notably the Integrated Stress Response (ISR). The hypusinated isoform of eukaryotic initiation factor 5A (eIF5A) has emerged as a critical regulator at the crossroads of these processes. It ensures the efficient synthesis of a specific subset of nuclear-encoded mitochondrial proteins, thereby maintaining mitochondrial homeostasis. biorxiv.orgnih.gov

Inhibition of the hypusination pathway, for instance by using the deoxyhypusine (B1670255) synthase (DHS) inhibitor GC7, leads to a significant downregulation of numerous mitochondrial proteins. biorxiv.org This includes proteins involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). nih.gov The mechanism appears to involve eIF5A's role in resolving ribosome stalling during the translation of mRNAs that encode mitochondrial proteins. biorxiv.org When hypusination is inhibited, ribosomes are more likely to collide on these specific mRNAs, impairing the efficient synthesis of proteins destined for the mitochondria. biorxiv.org This disruption of mitochondrial protein synthesis acts as a mitochondrial stressor, leading to reduced oxidative phosphorylation and triggering the ISR. biorxiv.orgmdpi.comresearchgate.net

Furthermore, hypusinated eIF5A facilitates the translation of key proteins involved in mitophagy and lysosomal biogenesis, such as ATG3 and TFEB, which are essential for clearing damaged mitochondria and maintaining cellular quality control. tandfonline.com The loss of hypusination can therefore impair mitochondrial function not only by disrupting protein import but also by hindering the removal of dysfunctional organelles. tandfonline.com

The unhypusinated form of eIF5A (eIF5A-Lys) may also play a role in signaling. Structurally, it shares some homology with uncharged tRNA, which is a known activator of the GCN2 kinase, a key initiator of the ISR. nih.gov Indeed, silencing the dhps gene, which prevents hypusination, has been shown to enrich pathways associated with the ISR, suggesting that the accumulation of eIF5A-Lys could be a stress signal itself. nih.gov Under conditions of cellular stress, such as metabolic overload, active hypusinated eIF5A is crucial for inducing the necessary increased rate of protein synthesis to adapt and maintain cellular identity and function.

Table 1: Research Findings on Hypusinated eIF5A, Mitochondria, and ISR

Experimental System Intervention Key Findings Reference(s)
Human Cells (K562) GC7 (DHS inhibitor) treatment Downregulation of nuclear-encoded mitochondrial proteins; induction of ribosome collision on mRNAs for mitochondrial proteins; activation of the Integrated Stress Response. biorxiv.orgresearchgate.net
Mouse Embryonic Fibroblasts (MEFs) Inhibition of polyamine-eIF5A-hypusine pathway Blocked OXPHOS-dependent macrophage alternative activation; efficient expression of a subset of mitochondrial proteins is dependent on eIF5AH. nih.gov
Drosophila melanogaster Neuronal knockdown of DHS Impaired mitochondrial function and reduced abundance of mitochondrial proteins. tandfonline.com
Zebrafish Silencing of dhps Revealed enrichment in pathways associated with the Integrated Stress Response (ISR), including the response of GCN2 to amino acid deficiency. nih.gov
Ganoderma lucidum (fungus) Spermidine (B129725) deficiency Deficient eIF5A hypusination, leading to blocked translation of mitochondrial complexes I and II proteins and loss of their activity. asm.org

eIF5A Isoforms (eIF5A1 and eIF5A2) and their Distinct Functional Contributions

Eukaryotes possess two isoforms of eIF5A, termed eIF5A1 and eIF5A2, which are encoded by separate genes, EIF5A and EIF5A2, respectively. wikipedia.orgnih.gov Despite sharing a high degree of amino acid identity (around 84% in humans), these isoforms exhibit distinct expression patterns and have significantly different, sometimes opposing, biological functions. spandidos-publications.comnih.gov Both isoforms undergo the critical post-translational modification to form hypusine, which is essential for their activity. nih.gov

eIF5A1 is considered the primary, ubiquitously expressed isoform. nih.govijbs.com It is found in nearly all cell types and tissues and is crucial for normal cell proliferation and viability. ijbs.commdpi.com Its functions are linked to general cellular processes, including translation elongation, RNA metabolism, and facilitating the synthesis of proteins with structurally challenging motifs like polyproline tracts. nih.govijbs.com While essential for normal growth, eIF5A1 has also been implicated in various diseases, including diabetes and certain cancers, where it can act as either an oncogene or, in some contexts like lymphoma, a tumor suppressor. spandidos-publications.comnih.gov

eIF5A2 , in contrast, has a much more restricted expression profile. nih.gov In healthy tissues, its expression is largely confined to the testis and brain. ijbs.com However, eIF5A2 is frequently overexpressed in a variety of human cancers, and its expression is often correlated with tumor progression, metastasis, and poor prognosis. spandidos-publications.comnih.gov This has led to its classification as a candidate oncogene. nih.govspandidos-publications.com The oncogenic activity of eIF5A2 is linked to its ability to promote cancer cell growth, invasion, and epithelial-mesenchymal transition (EMT). ijbs.comnih.gov

The differential regulation of these isoforms is complex. The low protein expression of eIF5A2 in many cell lines, even when its mRNA is present, has been attributed to poor translatability of its mRNA. nih.govijbs.com In some organisms, the two isoforms may have partially interchangeable roles for survival. For instance, in the parasite Entamoeba histolytica, silencing the constitutively expressed eIF5A2 leads to a compensatory increase in eIF5A1 expression. plos.org

Table 2: Comparison of eIF5A1 and eIF5A2 Isoforms

Feature eIF5A1 eIF5A2 Reference(s)
Gene EIF5A EIF5A2 wikipedia.org
Amino Acid Identity Shares ~84% identity with eIF5A2 (in humans). Shares ~84% identity with eIF5A1 (in humans). spandidos-publications.comnih.gov
Expression Pattern Ubiquitous and constitutive in most cells and tissues. Tissue-specific (mainly testis, brain); low expression in most normal tissues. nih.govijbs.com
Primary Role Essential for normal cell proliferation and viability; general translation and RNA metabolism. Implicated in specific developmental and pathological processes. nih.govijbs.commdpi.com
Role in Cancer Can act as an oncogene (e.g., glioblastoma, CRC) or a tumor suppressor (e.g., lymphoma). Widely considered an oncogene; promotes tumor growth, invasion, and metastasis. nih.govspandidos-publications.comnih.gov
Regulation Constitutively expressed. Expression is often low due to poor mRNA translatability; overexpressed in many cancers. nih.govijbs.com

| Functional Interchangeability | Can be compensated for by eIF5A2 in some contexts for survival. | Can compensate for eIF5A1 loss in some experimental models. | ijbs.complos.org |

Genetic Insights into the Hypusination Pathway and Associated Research Models

Genetic Conservation of eIF5A, DHPS, and DOHH Genes Across Eukaryotes and Archaea

The hypusination pathway demonstrates remarkable evolutionary conservation, underscoring its fundamental importance. The genes encoding the central protein eIF5A and the modifying enzymes DHPS and DOHH are highly conserved across all eukaryotic life, from single-celled yeast to complex mammals. nih.govnih.govnih.govresearchgate.netnih.govmdpi.comnih.govscispace.com The amino acid sequence of eIF5A shows significant identity among eukaryotes, with particularly high conservation in the region surrounding the specific lysine (B10760008) residue (Lys50 in humans) that undergoes hypusination. nih.govnih.gov This strict conservation is likely necessary to maintain the precise structural interactions required for the modification enzymes to recognize their substrate and for the mature eIF5A to perform its functions. nih.govnih.gov

This conservation extends to the enzymes themselves. DHPS and DOHH are found in all eukaryotes, suggesting their critical role evolved alongside eIF5A. nih.govnih.gov The evolutionary story is slightly different in Archaea, which possess a homolog of eIF5A (aIF5A) and the first enzyme, DHPS. nih.govnih.gov However, a DOHH homolog has not been identified in the archaeal kingdom, suggesting that deoxyhypusinated aIF5A may be the final, functional form in these organisms. nih.govnih.gov In contrast, eubacteria lack the genes for both DHPS and DOHH, though they have a distant structural and functional ortholog of eIF5A called elongation factor P (EF-P), which undergoes a different type of post-translational modification. nih.govnih.govplos.org

Domain of LifeeIF5A HomologDHPS HomologDOHH Homolog
EukaryotesPresent (eIF5A)PresentPresent
ArchaeaPresent (aIF5A)PresentNot Detected
EubacteriaPresent (EF-P)AbsentAbsent

Functional Genomics Approaches: Gene Disruption and Knockout Studies

Functional genomics, particularly gene disruption and knockout studies, have been instrumental in confirming the essential nature of the hypusination pathway. These studies reveal a striking organism-dependent requirement for each step of the modification process.

In the yeast Saccharomyces cerevisiae, the first step of hypusination is absolutely critical. Gene disruption studies have shown that the loss of either the eIF5A or the DHPS gene is lethal, preventing cell growth. nih.govnih.govnih.govpnas.org Interestingly, the second step is dispensable for viability in this organism. nih.gov A knockout of the DOHH gene results in a viable yeast strain that exhibits only a minor growth defect, indicating that the deoxyhypusine-containing intermediate of eIF5A is largely functional and can support life in yeast. nih.govnih.govplos.orgpnas.org

The situation is markedly different in multicellular eukaryotes. In mice, a homozygous knockout of any of the three genes—Eif5a, Dhps, or Dohh—results in early embryonic lethality, highlighting that the fully mature, hypusinated eIF5A is indispensable for mammalian development. nih.govnih.govnih.govmdpi.comresearchgate.net Heterozygous knockout mice, carrying one functional copy of the Eif5a or Dhps gene, are viable and fertile. nih.gov Similarly, disruption of the hypusination pathway in other complex organisms like the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans) is also lethal. nih.govpnas.org

To overcome the challenge of embryonic lethality and study the pathway's role in specific tissues and at later developmental stages, researchers have developed conditional knockout models, such as mice with loxP sites flanking key exons of the Dhps or Eif5a genes. mdpi.comjax.orgcyagen.com These models allow for targeted gene deletion in specific cell types or at specific times when exposed to Cre recombinase, providing powerful tools for research into cancer, metabolism, and inflammation. jax.orgnih.gov Furthermore, modern techniques like CRISPR/Cas9 have been employed to create knockouts in specific cell lines, such as ovarian cancer cells, to study the pathway's role in disease. researchgate.net

Model OrganismeIF5A Knockout PhenotypeDHPS Knockout PhenotypeDOHH Knockout Phenotype
S. cerevisiae (Yeast)Lethal nih.govpnas.orgLethal nih.govpnas.orgViable, slight growth defect nih.govnih.gov
D. melanogaster (Fruit Fly)Lethal pnas.orgLethal pnas.orgLethal nih.govnih.gov
C. elegans (Nematode)Lethal pnas.orgLethal pnas.orgLethal nih.gov
Mus musculus (Mouse)Embryonic Lethal (homozygous) nih.govmdpi.comEmbryonic Lethal (homozygous) nih.govmdpi.comEmbryonic Lethal (homozygous) nih.govmdpi.com

Investigating Genetic Variants Affecting Hypusination Pathway Components in Model Organisms

Beyond complete gene knockouts, the study of specific genetic variants in model organisms has provided a more nuanced understanding of the hypusination pathway's function. These models often recapitulate mutations found in human diseases, offering a platform to investigate molecular mechanisms.

A key example is the creation of mouse models with a specific mutation at the hypusination site itself. nih.gov By using CRISPR to change the critical lysine residue at position 50 to an arginine (K50R) in either eif5a1 or eif5a2, researchers generated mice that produce a full-length eIF5A protein that cannot be hypusinated. nih.gov This elegant model allows for the specific investigation of the hypusination modification's role, separate from the effects of a complete absence of the eIF5A protein. nih.gov

Conditional models, such as the Dhps[lox] mouse, allow for the study of variants in a tissue-specific manner. jax.org These mice have been crossed with various Cre-driver lines to study the effects of Dhps deletion in specific cell types, proving invaluable for research into the role of hypusination in pancreatic β-cells and glucose metabolism. jax.org

In simpler organisms, yeast has been used as a powerful tool to study the functional consequences of human EIF5A variants associated with rare neurodevelopmental disorders. cell-stress.com By expressing human EIF5A genes with specific missense mutations (e.g., T48N, near the hypusination site) in yeast, scientists can assess their impact on protein function and cell growth. cell-stress.com Similarly, the Drosophila model has been used to characterize the nero mutation, which affects the fly's DOHH homolog, leading to observable phenotypes like reduced cell and organ size. nih.gov RNA interference (RNAi) is another common tool used in flies to specifically knock down the expression of eIF5A and study the resulting phenotypes, which often mimic but are more severe than mutations in the modifying enzymes. nih.gov

Model OrganismGenetic Variant/ApproachAffected GeneKey Research Finding
MouseK50R point mutationEif5a1 / Eif5a2Creates a hypusination-deficient protein to specifically study the role of the modification. nih.gov
MouseConditional knockout (loxP)DhpsAllows for tissue-specific deletion to study roles in cancer and diabetes. jax.org
YeastExpression of human variants (e.g., T48N)EIF5ARecapitulates human disease mutations to study their molecular consequences. cell-stress.com
Drosophilanero mutationDohh homologAffects cell and organ size, linking DOHH function to growth regulation. nih.gov
DrosophilaRNA interference (RNAi)eIF5APhenocopies DOHH mutations, confirming eIF5A as its critical target. nih.gov

Developmental Research Models Utilizing Perturbations in Hypusination

The absolute requirement for a functional hypusination pathway in higher eukaryotes makes it a critical area of developmental research. Models with perturbations in this pathway have consistently demonstrated its importance from the earliest stages of life.

In mouse models, the embryonic lethality caused by homozygous knockouts of Eif5a, Dhps, or Dohh is the most dramatic evidence of the pathway's developmental necessity. mdpi.comresearchgate.net Embryos lacking Eif5a or Dhps fail to develop beyond the blastocyst stage (around embryonic day 3.5 to 7.5). nih.gov When these knockout blastocysts are cultured in vitro, they exhibit severe growth defects compared to their wild-type counterparts. nih.gov The use of tissue-specific knockout models has further revealed that even after birth, the pathway remains essential for proper organ development and function. nih.govresearchgate.net For instance, deleting Eif5a specifically in muscle stem cells leads to impaired muscle regeneration, while deleting Dhps in myeloid cells alters macrophage function and inflammatory responses. cyagen.comnih.govcyagen.com

This essential role is conserved across different vertebrate and invertebrate models. In zebrafish , using a morpholino to block the splicing of dhps mRNA leads to developmental defects, notably in the growth of the exocrine pancreas. researchgate.net In C. elegans , knocking out the DOHH homolog results in defects during early embryonic development. nih.gov Similarly, in Drosophila , disruption of DOHH via the nero mutation is lethal early in development and causes noticeable reductions in cell and organ size in mutant tissues. nih.govnih.gov

Collectively, these developmental models establish that the precise regulation of protein synthesis enabled by the alpha-(beta-Alanyl)hypusine modification on eIF5A is a non-negotiable requirement for the complex processes of cell proliferation, differentiation, and organization that drive embryonic and postnatal development. mdpi.com

Pharmacological Modulation of the Hypusination Pathway in Research Contexts

Deoxyhypusine (B1670255) Synthase Inhibitors as Probes for Cell Biology Research

Deoxyhypusine synthase (DHS) catalyzes the first and rate-limiting step of hypusination, transferring an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. acs.orgresearchgate.net Inhibitors of this enzyme are invaluable tools for investigating the consequences of blocking the hypusination pathway at its inception.

The most widely used DHS inhibitor in research is N1-guanyl-1,7-diaminoheptane (GC7), a spermidine analog that specifically occupies and blocks the active site of the DHS enzyme. frontiersin.orgnih.govnih.gov Although its clinical application is hampered by limited selectivity and bioavailability, GC7 has been instrumental in a variety of cell biology research contexts. frontiersin.org

Research Applications of DHS Inhibitors:

Cancer Biology: In neuroblastoma cell lines, GC7 has been shown to inhibit cell proliferation in a dose-dependent manner. researchgate.net Mechanistic studies revealed that this effect is mediated through the induction of the cell cycle inhibitor p21 and a reduction in both total and phosphorylated retinoblastoma (Rb) proteins. researchgate.netportlandpress.com Combining GC7 with the polyamine synthesis inhibitor DFMO has a synergistic effect, inducing apoptosis in neuroblastoma cells. portlandpress.com This highlights the crucial role of the DHS-mediated step in tumor cell survival.

Ischemia and Cellular Stress: In in-vitro models of ischemic stress, GC7 treatment has been documented to afford neuronal protection by preserving mitochondrial function. nih.govnih.gov Further studies on kidney cells demonstrated that GC7 pretreatment promotes cell survival during anoxia (oxygen deprivation). mdpi.com This protective effect is linked to a specific modulation of the unfolded protein response (UPR) within the endoplasmic reticulum, showcasing the pathway's role in cellular stress responses. mdpi.com

Metabolic and Endocrine Research: In the context of type 2 diabetes, the DHS inhibitor GC7 was found to enhance the function and survival of pancreatic islet β-cells under conditions of endoplasmic reticulum stress. nih.gov Treatment with GC7 in diabetic mouse models led to improved glucose clearance and increased fasting insulin (B600854) levels, suggesting that DHS inhibition can bolster insulin secretion. nih.gov

Infectious Disease and Pain Research: The essential nature of the hypusination pathway in various organisms makes it a target for drug discovery against pathogens. plos.org Furthermore, inhibitors like GC7 are used to explore the role of eIF5A in processes such as pain, where it is proposed to regulate the translation of pro-nociceptive factors. researchgate.net

The development of novel DHS inhibitors, including potent allosteric inhibitors that bind to sites other than the spermidine-binding pocket, is an active area of research. acs.orgnih.gov These new chemical probes offer the potential for greater specificity and provide different tools to dissect the complex biology of the hypusination pathway. researchgate.netnih.gov

Table 1: Deoxyhypusine Synthase (DHS) Inhibitors in Research
InhibitorMechanismResearch Context/Key FindingsReference
GC7 (N1-guanyl-1,7-diaminoheptane)Spermidine analog; competitive inhibitor of DHS.Inhibits cancer cell proliferation; provides neuroprotection in ischemia models; protects against ER stress; enhances islet β-cell function. nih.govnih.govresearchgate.netportlandpress.commdpi.com
6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamideAllosteric inhibitor of human DHS.Binds to a novel allosteric site, inducing a conformational change in DHS; investigated for antimalarial activity. researchgate.netmdpi.com
CNI-1493Inhibitor of eIF5A hypusination.Listed as a DHPS inhibitor used in research. researchgate.net
DeoxyspergualinInhibitor of eIF5A hypusination.Listed as a DHPS inhibitor used in research. researchgate.net

Deoxyhypusine Hydroxylase Inhibitors in Mechanistic Studies

The second and final enzymatic step in forming the mature, active alpha-(beta-alanyl)hypusine residue is catalyzed by deoxyhypusine hydroxylase (DOHH). ncn.gov.pl This iron-dependent metalloenzyme hydroxylates the deoxyhypusine intermediate on eIF5A. nih.govpnas.org Inhibitors of DOHH allow researchers to study the specific importance of this final hydroxylation step, effectively trapping eIF5A in its deoxyhypusinated state.

Several compounds, many of which are known iron chelators, have been identified as DOHH inhibitors and are used in mechanistic studies.

Research Applications of DOHH Inhibitors:

Virology: The DOHH inhibitors ciclopirox (B875) and deferiprone (B1670187) have been shown to block the replication of HIV-1 in peripheral blood mononuclear cells. capes.gov.brnih.gov Mechanistic investigations revealed that these drugs interfere with the hydroxylation step of the hypusine modification, preventing the formation of mature, active eIF5A, which is apparently required for viral gene expression. capes.gov.brnih.gov

Cardiovascular Research: In a mouse model of myocardial infarction, treatment with the DOHH inhibitor ciclopirox (CPX) significantly reduced cardiac fibrosis and improved heart function. nih.gov In vitro studies using isolated cardiac fibroblasts showed that CPX abolished TGF-β-induced proliferation, activation, and collagen expression, demonstrating that the final hypusination step is critical in fibrotic processes. researchgate.netnih.gov

Cancer and Stem Cell Biology: Ciclopirox has been investigated as a potential anti-cancer agent, where its inhibitory effect on DOHH is thought to contribute to its antiproliferative properties. wjgnet.com It has also been used as a research probe to study the role of eIF5A hypusination in the differentiation and proliferation of stem cells, revealing the importance of the fully mature factor in these fundamental processes. wjgnet.com

Parasitology: Research into therapies for malaria has identified the DOHH of the parasite Plasmodium vivax as a potential drug target. plos.org The 5-lipoxygenase inhibitor Zileuton was found to inhibit the activity of P. vivax DOHH, highlighting the potential for repurposing existing drugs and providing a tool for studying the parasite's hypusination pathway. plos.org

These studies underscore that the hydroxylation of deoxyhypusine to form the final hypusine residue is not a redundant step but is critical for the specific functions of eIF5A in diverse biological contexts, from viral replication to tissue fibrosis.

Table 2: Deoxyhypusine Hydroxylase (DOHH) Inhibitors in Mechanistic Studies
InhibitorMechanismResearch Context/Key FindingsReference
Ciclopirox (CPX)Iron chelator; inhibits the iron-dependent DOHH enzyme.Blocks HIV-1 replication; attenuates cardiac fibrosis; inhibits cancer and stem cell proliferation. nih.govcapes.gov.brnih.govwjgnet.com
DeferiproneIron chelator; inhibits DOHH.Inhibits HIV-1 replication by preventing eIF5A maturation. capes.gov.brnih.gov
MimosineDOHH inhibitor.Listed as a compound that inhibits eIF5A hypusination. researchgate.net
Zileuton5-lipoxygenase inhibitor; also inhibits P. vivax DOHH.Used to study the hypusination pathway in the malaria parasite. plos.org

Polyamine Pathway Modulators and their Effects on Hypusination

The hypusination pathway is intrinsically linked to polyamine metabolism, as it relies on spermidine as the sole substrate for the aminobutyl group transferred by DHS. portlandpress.commdpi.com Therefore, pharmacological modulation of the polyamine biosynthetic pathway provides an indirect yet effective method for altering the rate of hypusination. By controlling the availability of spermidine, researchers can probe the downstream consequences for eIF5A modification and function.

The primary tool for this purpose is α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), which is the first and rate-limiting enzyme in the biosynthesis of polyamines, including putrescine, spermidine, and spermine (B22157). portlandpress.commdpi.com

Research Findings on Polyamine Pathway Modulation:

Depletion of Hypusination Substrate: Treatment of cells with DFMO leads to a significant decrease in intracellular concentrations of putrescine and spermidine. mdpi.combiorxiv.org This depletion of the spermidine pool directly limits the substrate available for DHS, resulting in a marked reduction in the levels of hypusinated eIF5A. mdpi.comresearchgate.netnih.gov

Synergistic Inhibition in Cancer Research: The strategic combination of DFMO and the DHS inhibitor GC7 has proven to be a powerful research approach. portlandpress.com In neuroblastoma models, this dual-pronged attack—reducing the synthesis of the spermidine substrate (with DFMO) while simultaneously blocking its utilization by DHS (with GC7)—results in a synergistic inhibition of cell proliferation and a potent induction of apoptosis. portlandpress.comresearchgate.net This highlights the critical dependence of these cancer cells on a fully functional polyamine-hypusine axis.

Immunology Research: The polyamine-hypusine axis plays a role in immune cell function. In activated T-cells, which normally show an increase in hypusination rates, treatment with DFMO was found to blunt the increase in hypusinated eIF5A. researchgate.net Further research has shown that modulating this axis with DFMO or GC7 can influence the differentiation and function of CD8+ T cells, suggesting a role in shaping immune responses. nih.gov

Metabolic Regulation: A novel link between the polyamine-hypusine axis and lipid metabolism has been uncovered using polyamine pathway modulators. nih.gov Research has shown that depleting polyamines with DFMO, which reduces eIF5A hypusination, leads to decreased translation of the master transcriptional regulator of cholesterol synthesis, SREBP2. This results in reduced cellular cholesterol levels, demonstrating a previously unknown role for hypusination in cholesterol homeostasis. nih.gov

Modulating the polyamine pathway with inhibitors like DFMO serves as a crucial experimental strategy. It allows researchers to investigate the cellular reliance on de novo polyamine synthesis for maintaining the pool of hypusinated eIF5A and to explore the broader physiological roles of this essential metabolic and post-translational modification axis.

Table 3: Polyamine Pathway Modulators and Their Effect on Hypusination
ModulatorTarget EnzymeEffect on HypusinationResearch Context/Key FindingsReference
DFMO (α-difluoromethylornithine)Ornithine Decarboxylase (ODC)Indirectly inhibits by depleting the spermidine substrate pool.Reduces hypusinated eIF5A in cancer and immune cells; shows synergistic cytotoxicity with GC7; affects cholesterol metabolism. portlandpress.commdpi.comresearchgate.netnih.gov

Emerging Research Directions and Unanswered Questions Regarding Alpha Beta Alanyl Hypusine and the Hypusine System

Elucidating the Specific Biological Roles and Downstream Effectors of Free Hypusine.researchgate.netmdpi.comresearchgate.net

For many years after its discovery in 1971, the uncommon amino acid hypusine was known only as a component of the eukaryotic translation initiation factor 5A (eIF5A). researchgate.netnih.govwikipedia.org Free hypusine in cells is a result of the breakdown of eIF5A. researchgate.netnih.gov Recent studies have begun to shed light on the potential biological activities of free hypusine, independent of its role in eIF5A.

Furthermore, the study on C6 glioma cells revealed that free hypusine can alter cellular metabolism. It was observed to decrease cellular respiration linked to oxidative phosphorylation while increasing anaerobic metabolism. researchgate.netnih.gov When combined with the chemotherapy drug temozolomide (B1682018), free hypusine showed a synergistic effect in reducing cell proliferation. researchgate.netnih.gov These findings have opened up new avenues for research into the molecular targets of free hypusine to fully understand its biological functions. researchgate.netnih.gov

Identifying the specific downstream effectors of free hypusine is a critical next step. It is hypothesized that the addition of the 4-aminobutyl or the 4-amino-2-hydroxybutyl group to lysine (B10760008) to form deoxyhypusine (B1670255) and then hypusine on eIF5A could cause a conformational change in the protein, promoting its interaction with downstream molecules. nih.gov It is also possible that the deoxyhypusine/hypusine site itself acts as a direct contact point for these effectors. nih.gov

Functional Significance and Biological Activity of alpha-(beta-Alanyl)hypusine and other Hypusine-Containing Peptides.researchgate.netmdpi.com

Beyond free hypusine, research has identified derivatives such as this compound. This dipeptide was first isolated from bovine brain, and its identification was made possible through techniques like high-performance liquid chromatography (HPLC). nih.gov The enzymatic reactions that lead to the covalent binding of free hypusine to molecules like GABA and α-(β-alanyl) are still unknown. researchgate.net

The presence of these hypusine-containing peptides raises questions about their own biological roles. For instance, the significant presence of GABA-hypusine in the brain has led to speculation that it might function as a neurotransmitter. rutgers.edu The functional significance of this compound and other similar peptides remains a key area for future investigation. Understanding their synthesis, degradation, and interaction with cellular components will be crucial to unraveling their physiological relevance.

Advanced Omics Integration for Systems-Level Understanding of Hypusination.nih.gov

To gain a comprehensive, systems-level understanding of the hypusination process and its downstream consequences, the integration of advanced "omics" technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics.

A study combining large-scale bioreactor cell culture with tandem affinity purification and mass spectrometry (bioreactor-TAP-MS/MS) identified 248 proteins that interact with the four key components of the hypusine modification system: eIF-5A1, eIF-5A2, deoxyhypusine synthase (DHS), and deoxyhypusine hydroxylase (DOHH). nih.gov This protein-protein interaction network revealed that the hypusine system is connected to a wide array of cellular functions, including translation regulation, mRNA processing, DNA replication, and cell cycle control. nih.gov

Metabolomics studies are also providing new insights. For example, analysis of mouse models with impaired eIF5A2 hypusination revealed significant changes in the cellular metabolite landscape, including increased levels of tryptophan, kynurenine, pyridoxine, NAD, riboflavin, FAD, pantothenate, and CoA. biologists.com This highlights the profound impact of the hypusine pathway on cellular metabolism.

In yeast, an integrated multi-omics approach combining genomic sequencing with quantitative proteomics has been used to understand ethanol (B145695) tolerance. acs.org This research pointed to the rewiring of numerous metabolic pathways, including those involving energy production and lipid metabolism, linked to changes at both the genomic and proteomic levels. acs.org

Future research will benefit from the continued application and integration of these omics approaches. mdpi.com This will help to identify the full range of mRNA targets that depend on hypusinated eIF5A for their translation and to build a more complete picture of the regulatory networks governed by the hypusine system. mdpi.comnih.gov

Potential for Novel Research Tools and Biotechnological Applications Derived from Hypusination Research

The unique and highly specific nature of the hypusine modification system presents opportunities for the development of novel research tools and biotechnological applications. nih.gov

Research Tools:

Inhibitors: Specific inhibitors of the hypusination enzymes, DHS and DOHH, are valuable tools for studying the biological functions of this pathway. nih.gov For example, N1-guanyl-1,7-diaminoheptane (GC7) is a potent inhibitor of DHS. nih.gov The development of new and more specific inhibitors will continue to be important for dissecting the roles of hypusination in various cellular processes. nih.govplos.org

Mutant Models: The creation of genetically engineered mouse models, such as those with a K50R mutation in eIF5A1 or eIF5A2 that prevents hypusination, provides powerful in vivo systems for studying the physiological and pathological roles of hypusination. biologists.combiologists.combiologists.com These models are invaluable for investigating the involvement of the hypusine pathway in neurodevelopmental disorders, cancer, and infectious diseases. biologists.combiologists.com

Recombinant Proteins: The production of recombinant eIF5A proteins, both in their hypusinated and non-modified forms, allows for detailed in vitro studies. frontiersin.org These proteins can be used for structural analysis, in vitro translation assays, and mRNA-binding tests. frontiersin.org

Biotechnological Applications:

Agriculture: In plants, the hypusination of eIF5A is involved in development and responses to environmental stress. mdpi.com Manipulating the hypusination process, potentially through novel DHS inhibitors, could be a strategy to enhance the abiotic stress tolerance of crops. mdpi.com Further research into the species-specific responses of eIF5A isoforms could lead to biotechnological approaches for improving crop yield and protection. mdpi.com

Therapeutics: Given that the hypusination pathway is essential for cell proliferation, the enzymes involved are potential targets for therapeutic intervention in diseases characterized by abnormal cell growth, such as cancer. nih.govcreative-proteomics.com The synergistic effect observed between free hypusine and temozolomide in glioma cells also suggests potential for combination therapies. researchgate.netnih.gov Furthermore, understanding the role of hypusination in the immune system could lead to new strategies for modulating immune responses in various diseases. oup.com

The continued exploration of the hypusination system holds significant promise for uncovering fundamental biological mechanisms and for the development of innovative tools and applications across various fields.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting alpha-(β-Alanyl)hypusine in biological samples?

  • Methodological Answer : Use gas chromatography–mass spectrometry (GC–MS) with derivatization (e.g., pentafluorobenzyl bromide) to achieve high specificity and sensitivity . For tissue samples, employ sequential ion-exchange chromatography to isolate the compound from trichloroacetic acid-soluble fractions, followed by structural validation via synthesis . Cross-validate results using ELISA-based assays for quantitative measurement in plasma or serum, ensuring proper dilution protocols to avoid matrix interference .

Q. What is the functional significance of alpha-(β-Alanyl)hypusine in eukaryotic translation?

  • Methodological Answer : Focus on studying its role in eukaryotic initiation factor 5A (eIF5A), which requires hypusination for activation. Design experiments using temperature-sensitive eIF5A mutants (e.g., in S. cerevisiae) to observe phenotypic changes in translation initiation, ribosome association, or mRNA decay . Pair this with siRNA-mediated knockdown of deoxyhypusine synthase (DHS) to assess downstream effects on cell proliferation or apoptosis .

Q. How can researchers standardize sample preparation for hypusine quantification across diverse tissues?

  • Methodological Answer : Homogenize tissues in PBS containing protease inhibitors, centrifuge at 12,000×g to remove debris, and filter lysates through 10-kDa cutoff membranes to isolate low-molecular-weight fractions . For cell culture supernatants, avoid repeated freeze-thaw cycles and use freshly diluted standards (e.g., 40 ng/mL stock) to minimize degradation . Document dilution factors rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can structural data on DHS inform the design of inhibitors targeting hypusine biosynthesis?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve DHS-ligand complexes, identifying binding pockets for competitive inhibitors (e.g., analogs of spermidine, the hypusine precursor) . Validate inhibitor efficacy using in vitro enzymatic assays with recombinant DHS and monitor hypusine levels via LC-MS/MS in treated cell lines (e.g., pancreatic β-cells for diabetes models) . Cross-reference with genetic data from DHS-linked neurodevelopmental disorders to assess specificity .

Q. What strategies resolve contradictions in hypusine’s tissue-specific distribution across species?

  • Methodological Answer : Address interspecies variability (e.g., absence in dog brain ) by conducting comparative metabolomics using multiple model organisms (rat, bovine, primate). Normalize data to tissue mass and protein content, and apply multivariate analysis (e.g., beta-diversity metrics) to identify confounding factors like oxidative stress or sample handling . Replicate findings using orthogonal methods (e.g., immunohistochemistry with anti-hypusine antibodies) .

Q. How do post-translational modifications (PTMs) of eIF5A beyond hypusination regulate its activity?

  • Methodological Answer : Employ PTM-specific proteomics (e.g., phosphoproteomics or glycoproteomics) on eIF5A immunoprecipitated from stressed cells (e.g., oxidative or nutrient-deprived conditions) . Use site-directed mutagenesis to introduce PTM-mimetic residues (e.g., phosphomimetic Ser→Asp) and assess functional outcomes via ribosome profiling or polysome analysis . Compare results to hypusine-deficient mutants to disentangle modification hierarchies.

Q. What experimental models best capture the pleiotropic effects of eIF5A hypusination in disease?

  • Methodological Answer : Use conditional knockout mice (e.g., pancreas-specific DHS deletion) to study diabetes progression . Complement this with patient-derived iPSCs harboring DHS mutations to model neurodevelopmental defects . For translational studies, integrate single-cell RNA-seq to identify eIF5A-dependent transcripts and CRISPR interference (CRISPRi) to validate target mRNAs .

Methodological Best Practices

  • Data Validation : Always include internal controls (e.g., spiked synthetic hypusine) in MS workflows to correct for recovery rates .
  • Reproducibility : Adhere to FAIR principles by depositing raw MS spectra and chromatograms in public repositories (e.g., MetaboLights) .
  • Ethical Reporting : Disclose limitations, such as potential cross-reactivity of antibodies in ELISA , and justify sample sizes using power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.